molecular formula C9H11NO7P- B3052613 2-Hydroxypropyl 4-nitrophenyl phosphate CAS No. 4281-46-3

2-Hydroxypropyl 4-nitrophenyl phosphate

Cat. No.: B3052613
CAS No.: 4281-46-3
M. Wt: 276.16 g/mol
InChI Key: RKHZFXFCJOIOTB-UHFFFAOYSA-M
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Description

2-Hydroxypropyl 4-nitrophenyl phosphate is an organic compound belonging to the class of phenyl phosphates. It is characterized by a phosphate group esterified with a phenyl group, specifically a 4-nitrophenyl group, and a hydroxypropyl group. This compound is of interest due to its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 4-nitrophenyl phosphate typically involves the esterification of 4-nitrophenol with 2-hydroxypropyl phosphate. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the esterification process. Common reagents include 4-nitrophenol, 2-hydroxypropyl phosphate, and a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropyl 4-nitrophenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions.

    Transesterification: Conducted in the presence of strong bases or nucleophiles, with solvents like DMSO enhancing the reaction rate.

Major Products

    Hydrolysis: Produces 4-nitrophenol and 2-hydroxypropyl phosphate.

    Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.

Mechanism of Action

The mechanism of action of 2-Hydroxypropyl 4-nitrophenyl phosphate involves its hydrolysis and transesterification reactions. In hydrolysis, the compound undergoes cleavage of the phosphate ester bond, facilitated by nucleophilic attack from water or hydroxide ions. In transesterification, the compound’s alcohol group is deprotonated by a base, which then attacks the phosphate group, leading to the formation of a new ester bond .

Comparison with Similar Compounds

2-Hydroxypropyl 4-nitrophenyl phosphate can be compared with other phenyl phosphates, such as:

The uniqueness of this compound lies in its dual functional groups, which allow for a broader range of chemical reactions and applications in scientific research.

Properties

IUPAC Name

2-hydroxypropyl (4-nitrophenyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO7P/c1-7(11)6-16-18(14,15)17-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHZFXFCJOIOTB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO7P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634594
Record name 2-Hydroxypropyl 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4281-46-3
Record name 2-Hydroxypropyl 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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